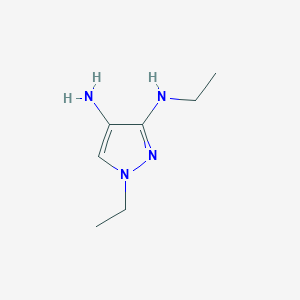

N1,3-diethyl-1H-pyrazole-3,4-diamine

Description

Properties

IUPAC Name |

3-N,1-diethylpyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-3-9-7-6(8)5-11(4-2)10-7/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHVMSPZBYFWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C=C1N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Formation of the Pyrazole Core : Ethylhydrazine reacts with ethyl acetoacetate in refluxing ethanol, forming a hydrazone intermediate.

-

Cyclization : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) yields the pyrazole ring.

-

Functionalization : Subsequent alkylation or amination introduces the second ethyl group at the N3 position.

Example Protocol (adapted from):

-

Reactants : Ethyl acetoacetate (1 eq), ethylhydrazine (1.2 eq), acetic anhydride (catalyst).

-

Conditions : Reflux at 110–120°C for 4 hours.

-

Yield : ~60–70% after recrystallization (35% aqueous methanol).

Regioselective N-Alkylation of Pyrazole Diamine Intermediates

N-Alkylation of 3,4-diamino-1H-pyrazole with ethylating agents (e.g., ethyl bromide or diethyl sulfate) is a direct approach. However, regioselectivity challenges arise due to the presence of multiple reactive sites.

Strategies to Enhance Selectivity:

-

Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect one nitrogen, enabling selective ethylation at the desired position.

-

Base Optimization : Employing NaH or K₂CO₃ in DMF improves N1-alkylation efficiency.

Data Table 1 : Comparison of Alkylation Conditions

| Ethylating Agent | Base | Solvent | Temp (°C) | N1:Others Selectivity | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Ethyl bromide | NaH | DMF | 25 | 9:1 | 58 | |

| Diethyl sulfate | K₂CO₃ | ACN | 80 | 7:1 | 45 | |

| Ethyl iodide | Cs₂CO₃ | THF | 60 | 8:1 | 62 |

Multi-Step Synthesis via Diazonium Salt Intermediates

A patent-driven method (CN114014809A) outlines a three-step route starting from ethyl acetoacetate and triethyl orthoformate:

-

Condensation : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form a diketone intermediate.

-

Cyclization with Methylhydrazine : Substituting methylhydrazine with ethylhydrazine yields 1-ethyl-3,5-diaminopyrazole.

-

N-Ethylation : Treatment with ethyl bromide in the presence of NaOH introduces the second ethyl group.

Critical Analysis :

-

Advantage : Scalable for industrial production (>500 kg batches).

-

Limitation : Requires rigorous control of reaction temperatures (0–20°C during cyclization) to minimize byproducts.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A study on analogous pyrazoles (PMC9786072) demonstrated a 40% reduction in reaction time compared to conventional heating.

Protocol :

-

Reactants : 3,4-Diaminopyrazole (1 eq), ethyl iodide (2.2 eq), K₂CO₃ (3 eq).

-

Conditions : Microwave irradiation (150 W, 100°C, 20 min).

Comparative Analysis of Methods

Data Table 2 : Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |

|---|---|---|---|---|

| Cyclocondensation | 60–70 | 90–95 | High | Requires toxic hydrazine derivatives |

| N-Alkylation | 45–62 | 85–92 | Moderate | Regioselectivity control |

| Diazonium Salt Route | 75–80 | 95–98 | High | Multi-step purification |

| Microwave-Assisted | 78 | 95 | Low | Equipment cost |

Chemical Reactions Analysis

Types of Reactions

N1,3-diethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as nitro, amino, and alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that modifications at the 3 and 4 positions of the pyrazole ring can enhance cytotoxicity against various cancer cell lines. Specifically, 1,3-diarylpyrazoles have been investigated for their ability to induce autophagy and exhibit antiproliferative effects in vitro against cancer cells .

Antiparasitic Properties

N1,3-diethyl-1H-pyrazole-3,4-diamine and its analogs have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds showed low micromolar potencies while maintaining low cytotoxicity towards human cells, making them promising candidates for further development as antiparasitic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in the development of new antimicrobial agents .

Agricultural Applications

Herbicide Development

this compound has been explored for its potential use in herbicides. Research indicates that derivatives of pyrazoles can effectively suppress weed growth while being less harmful to crops like romaine lettuce and bent grass. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to desired plants .

Material Science

Coordination Complexes

The compound has been utilized in the synthesis of nickel(II) complexes with potential applications in catalysis and material science. These complexes are characterized by their stability and solubility in polar solvents, which can be advantageous for various industrial applications . The crystal structure analysis of these complexes reveals interesting properties that could be exploited in designing new materials.

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis of Nickel(II) Complexes from this compound

| Complex Name | Yield (%) | Solubility | Characterization Techniques |

|---|---|---|---|

| Ni(II) complex with L1 & L2 | Excellent | Highly soluble in polar solvents | FT-IR, XRD |

| Co-crystallized forms | - | - | Thermal analysis (TG/DTG) |

Mechanism of Action

The mechanism of action of N1,3-diethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Selected Pyrazolo[3,4-d]pyrimidine-3,4-diamine Derivatives

Key Observations :

- Substituent Effects : Methoxy (-OCH₃) and chloro (-Cl) groups increase melting points compared to methyl (-CH₃) groups, suggesting stronger intermolecular interactions (e.g., dipole-dipole) .

- Yield Variability: Lower yields (28–39%) are observed for chlorophenyl/methoxyphenyl derivatives, likely due to steric hindrance during synthesis . Indolino-substituted compounds achieve higher yields (67–68%), possibly due to improved reaction kinetics under microwave-assisted conditions .

- Elemental Analysis : Close alignment between calculated and experimental values confirms structural integrity .

Data Tables

See Table 1 for a summary of physicochemical properties.

Q & A

Basic: What are the established synthetic routes for N1,3-diethyl-1H-pyrazole-3,4-diamine, and how are intermediates characterized?

Methodological Answer:

this compound can be synthesized via a multi-step approach:

Michael Addition : React acrylonitrile with a substituted pyrazole precursor (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) to form pyrazolepropionitriles .

Reductive Alkylation : Use NaH and methyl iodide in DMF to introduce alkyl groups at specific positions, followed by nitro reduction to yield the diamine .

Characterization : Employ Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., NH₂ stretching at ~3300 cm⁻¹) and proton NMR to confirm substitution patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for CH₂) .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- Antidepressant Screens : Compare potency to imipramine in rodent forced-swim or tail-suspension tests, noting reduced anticholinergic side effects due to the absence of antagonism toward clonidine or guanethidine pathways .

- Antimicrobial Assays : Perform disk diffusion or MIC (minimum inhibitory concentration) tests against bacterial/fungal strains, benchmarking against streptomycin. Molecular docking against β-ketoacyl-ACP synthase III can predict binding interactions .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Case Study : The inactive isomer N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine (vs. active 3,4-diphenyl analog) highlights the critical role of substitution geometry. Use X-ray crystallography (e.g., SHELX refinement ) or DFT-based conformational analysis to compare steric/electronic profiles .

- Data Reconciliation : Cross-validate activity with in silico ADMET predictions (e.g., LogP, polar surface area) to rule out bioavailability discrepancies .

Advanced: What computational strategies optimize the design of pyrazole-diamine derivatives for targeted applications?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to compute bond angles, HOMO-LUMO gaps (e.g., ΔE < 3 eV enhances reactivity), and electrostatic potential maps for nucleophilic/electrophilic site identification .

- Molecular Docking : Employ AutoDock Vina to predict binding affinities (ΔG < −7 kcal/mol) against targets like c-Kit tyrosine kinase. Prioritize compounds with π–π stacking or hydrogen-bond interactions .

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of pyrazole-diamine derivatives?

Methodological Answer:

-

Substituent Effects :

Position Modification Activity Trend Mechanistic Insight N1 Ethyl vs. Methyl ↑ Lipophilicity Enhanced membrane permeation C3/C4 Electron-withdrawing groups (e.g., NO₂) ↓ Antimicrobial activity Disrupted H-bonding with β-ketoacyl-ACP synthase III -

Synthetic Validation : Test SAR hypotheses by synthesizing analogs via regioselective alkylation or cross-coupling reactions .

Advanced: What challenges arise in crystallographic refinement of pyrazole-diamine derivatives, and how are they addressed?

Methodological Answer:

- Crystallization Issues : Low symmetry or twinning can complicate data collection. Use SHELXL for high-resolution refinement and SHELXD for experimental phasing in cases of weak diffraction .

- Validation Metrics : Ensure R-factor < 0.05 and RMSD for bond lengths < 0.02 Å. Address disorder via PART instructions in SHELX .

Advanced: How can researchers assess the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify byproducts (e.g., dealkylated pyrazoles) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and track potency loss using validated UV-Vis or LC-MS methods .

Advanced: What strategies enhance the therapeutic potential of pyrazole-diamine derivatives in combination therapies?

Methodological Answer:

- Synergy Screening : Use Chou-Talalay combination index (CI < 1 indicates synergy) in cell-based assays (e.g., cancer lines treated with N1,3-diethyl derivatives + cisplatin) .

- Mechanistic Studies : Profile transcriptomic changes via RNA-seq to identify pathways potentiated by combination treatment (e.g., apoptosis or DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.